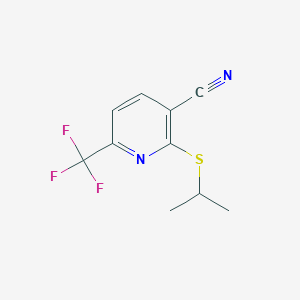

![molecular formula C20H24FN5O3S B2507885 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate CAS No. 887219-75-2](/img/structure/B2507885.png)

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

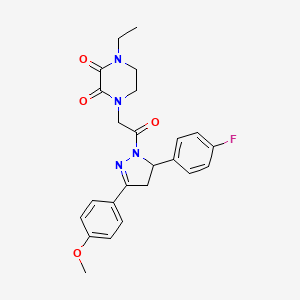

The compound appears to be a complex molecule that includes a thiazolo[3,2-b][1,2,4]triazole moiety, a fluorophenyl group, and a piperazine ring. This structure suggests potential pharmacological activity, given the presence of these functional groups which are often seen in drug molecules.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-α]piperazines has been achieved through the condensation of chloromethyloxadiazoles with ethylenediamines, which suggests a possible route for the synthesis of the compound . The reaction mechanism involves a novel activation mechanism for electron-deficient chloromethyloxadiazoles, which could be relevant for the synthesis of the ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been determined, showing that the piperazine ring adopts a chair conformation and the dihedral angles between the piperazine and benzene rings are around 30 degrees . This information could be extrapolated to the compound , suggesting that the piperazine ring likely adopts a similar conformation.

Chemical Reactions Analysis

The synthesis of related fluorophenyl-piperazine compounds involves key steps such as regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions . These reactions could be relevant to the synthesis and chemical behavior of the compound , particularly in the formation of the thiazolo[3,2-b][1,2,4]triazole moiety.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, related compounds have been synthesized and evaluated for their potential as serotonin-selective reuptake inhibitors (SSRIs) . The presence of a 4-fluorophenyl group and a piperazine moiety is significant, as these are common features in SSRIs. The physical properties such as solubility, melting point, and stability would be influenced by the presence of these functional groups and the overall molecular structure.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate. These compounds exhibit antimicrobial activities, suggesting their potential application in developing new antimicrobial agents. For example, novel triazole derivatives have been synthesized and found to possess good to moderate activities against various microorganisms, indicating their potential in antimicrobial therapy (Bektaş et al., 2007).

Biological Activities and Receptor Antagonism

Research into the biological activities of triazole derivatives, including those similar to Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate, has identified several compounds with promising pharmacological profiles. Some derivatives have been shown to act as potent antagonists for specific receptors, such as the 5-HT2 receptor, suggesting potential applications in neurological and psychiatric disorders. For instance, certain bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives exhibit significant 5-HT2 antagonist activity, which might be explored further for therapeutic uses (Watanabe et al., 1992).

Green Chemistry Approaches to Synthesis

The synthesis of triazole derivatives and related compounds has also embraced green chemistry principles, aiming to reduce the environmental impact of chemical synthesis. Microwave-assisted synthesis, for example, has been applied to create hybrid molecules containing various pharmacophoric groups, demonstrating the versatility and eco-friendliness of these methods in producing compounds with biological activities (Mermer et al., 2018).

Antitumor Activity

Some novel triazole Schiff bases containing specific functional groups have shown promising antitumor activities. This highlights the potential of such compounds in the development of new anticancer therapies. For instance, certain Schiff bases have demonstrated significant inhibition against tumor cells, suggesting that modifications to the triazole core can enhance antitumor efficacy (Ding et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have been associated with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Compounds with similar structures have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may have anti-inflammatory properties and could potentially affect the NF-kB inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-5-7-14(21)8-6-13)24-9-11-25(12-10-24)20(28)29-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTYTWALWLEOHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)

![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)

![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)